molecular formula C16H11Cl2N3O B3727097 2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol

2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol

Cat. No.: B3727097
M. Wt: 332.2 g/mol
InChI Key: RJTGUNMALLHXFL-AWQFTUOYSA-N
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Description

2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol typically involves the condensation of 2,4-dichloro-6-formylphenol with quinolin-8-ylhydrazine. The reaction is usually carried out in a solvent such as methanol or acetone under reflux conditions. The resulting product is then purified through recrystallization or chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol involves its interaction with specific molecular targets. For instance, when used as a ligand in coordination chemistry, it forms stable complexes with metal ions, influencing their electronic and magnetic properties . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-6-[(quinolin-8-ylimino)methyl]phenol: Similar structure but lacks the hydrazine moiety.

    2,6-dichlorophenol: Lacks the quinoline and hydrazine moieties, simpler structure.

    Quinolin-8-ylhydrazine: Contains the hydrazine and quinoline moieties but lacks the dichlorophenol component.

Uniqueness

2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol is unique due to its combination of dichlorophenol and quinoline moieties, which confer distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the fields of coordination chemistry and materials science.

Properties

IUPAC Name

2,4-dichloro-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-12-7-11(16(22)13(18)8-12)9-20-21-14-5-1-3-10-4-2-6-19-15(10)14/h1-9,21-22H/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTGUNMALLHXFL-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C(=CC(=C3)Cl)Cl)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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